3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Overview
Description
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidative Cyclizations and Synthesis of Heterocycles : Manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles, which includes compounds similar to 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile, have been studied for synthesizing 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These compounds exhibit potential in various chemical synthesis applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Synthesis and Characterization for Biological Applications : The synthesis and characterization of morpholine derivatives, including compounds structurally related to this compound, have been extensively studied. Such compounds are often analyzed for their biological activities, including antibacterial, antioxidant, and anti-tuberculosis properties (S.V, Bhat, K, & S.K., 2019).
Neurokinin-1 Receptor Antagonist Applications : Research has been conducted on morpholine derivatives as neurokinin-1 receptor antagonists. These compounds show effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating their potential in pharmaceutical applications (Harrison et al., 2001).
Antifungal and Antibacterial Agents : The development of morpholine derivatives, including those similar to this compound, for use as antifungal and antibacterial agents has been a significant area of research. These compounds have shown activity against various microbial species, making them promising candidates for further biological screening and application trials (Gul et al., 2017).
Chemical Structure Analysis in Drug Development : The structural analysis of morpholine derivatives is crucial in drug development, particularly for understanding the interaction with biological molecules. Research in this field involves crystal structure determination, spectral analysis, and assessing antiproliferative activity against cancer cell lines (Lu et al., 2020).
Development of Photodynamic Therapy Agents : Studies have been conducted on morpholine derivatives for their potential use in photodynamic therapy, particularly as anticancer drugs. These compounds exhibit significant photo cleavage activities and bind effectively to DNA, making them candidates for cancer treatment applications (Demirbaş et al., 2019).
Mechanism of Action
Target of Action
Morpholine derivatives have been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases .
Mode of Action
It is known that morpholine derivatives can inhibit specific biological pathways . For instance, some morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways, leading to a reduction in fever and inflammation .
Biochemical Pathways
Based on the known actions of morpholine derivatives, it can be inferred that this compound may affect pathways related to inflammation and fever .
Result of Action
Based on the known actions of morpholine derivatives, it can be inferred that this compound may have anti-inflammatory effects .
Safety and Hazards
Properties
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJOBZGEGPAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620009 | |
Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-88-2 | |
Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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